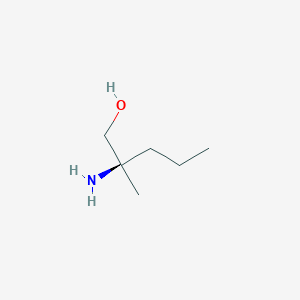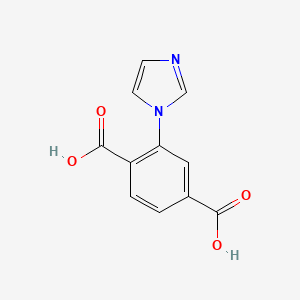
2-(1H-Imidazol-1-yl)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)terephthalic acid is a chemical compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an imidazole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1H-Imidazol-1-yl)terephthalic acid can be synthesized through a reaction between terephthalic acid and imidazole. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Scientific Research Applications
2-(1H-Imidazol-1-yl)terephthalic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)terephthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects . The imidazole group plays a crucial role in the coordination process, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)terephthalic acid: The parent compound with an imidazole group.
2-(1H-1,2,4-Triazol-1-yl)terephthalic acid: A similar compound with a triazole group instead of an imidazole group.
2,5-Di(1H-imidazol-1-yl)terephthalic acid: A derivative with two imidazole groups on the benzene ring.
Uniqueness
This compound is unique due to its specific coordination properties and the ability to form stable complexes with various metal ions. This makes it a valuable ligand in the synthesis of MOFs and other coordination compounds .
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-imidazol-1-ylterephthalic acid |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-1-2-8(11(16)17)9(5-7)13-4-3-12-6-13/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
ILMXBVYHLJPCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


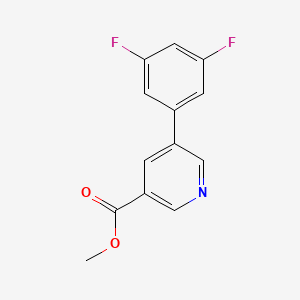
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
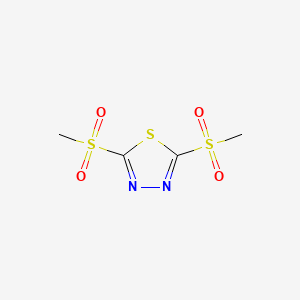


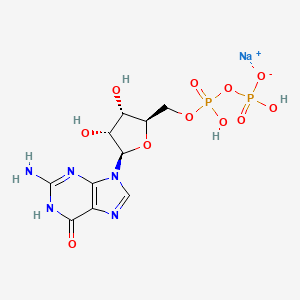
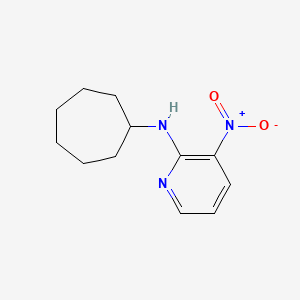
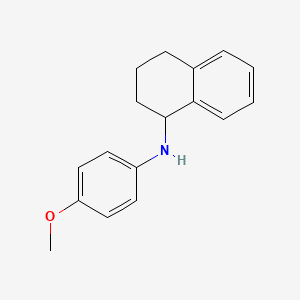

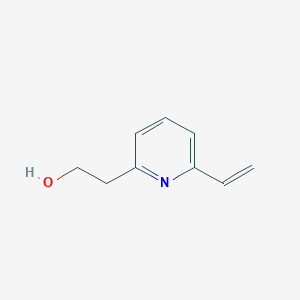
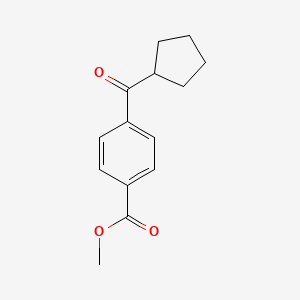
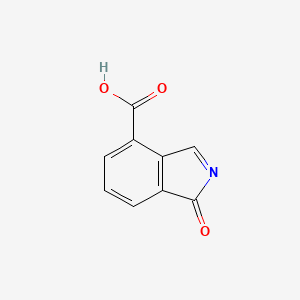
![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
